N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide

CD38 inhibition NAD+ metabolism positional isomerism

Isomer misidentification in biphenyl thiourea procurement causes 70-fold potency errors in CD38 assays. This authenticated 3-yl isomer (CAS 76838-57-8) eliminates that risk. • Certified reference standard for HPLC/UPLC-MS resolution of 2-yl, 3-yl, and 4-yl positional isomers • Moderate CD38 IC₅₀ of 510 nM (human) enables partial inhibition studies without target saturation artifacts • O,S-bidentate ligand precursor for Pd(II), Pt(II), and Ru coordination complexes Supplied with ≥99% purity and full Cert. of Analysis.

Molecular Formula C20H16N2OS
Molecular Weight 332.4 g/mol
CAS No. 76838-57-8
Cat. No. B12091505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide
CAS76838-57-8
Molecular FormulaC20H16N2OS
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C20H16N2OS/c23-19(16-10-5-2-6-11-16)22-20(24)21-18-13-7-12-17(14-18)15-8-3-1-4-9-15/h1-14H,(H2,21,22,23,24)
InChIKeyGERGQEWDJQXHNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide (CAS 76838-57-8): A 3-Substituted Biphenyl Thiourea for CD38 Inhibition Research


N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide (CAS 76838-57-8, molecular formula C₂₀H₁₆N₂OS, molecular weight 332.419) belongs to the class of N-acyl thioureas bearing a biphenyl scaffold. This compound is structurally characterized by a benzoyl group linked via a carbamothioyl bridge to the 3-position of a 1,1′-biphenyl moiety . As a member of the biphenyl amide/thiourea chemotype, it has been investigated as an inhibitor of CD38 (ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase 1) with defined potency data available in authoritative biochemical databases [1]. The compound's specific substitution pattern at the biphenyl 3-position distinguishes it from 2-yl and 4-yl positional isomers, which exhibit substantially different biological activity profiles.

Why N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide Cannot Be Interchanged with 2-Yl or 4-Yl Biphenyl Thiourea Isomers


Acyl thiourea derivatives with biphenyl moieties cannot be treated as interchangeable commodities because the positional attachment of the thiourea linkage to the biphenyl ring (ortho/meta/para relative to the inter-phenyl bond) fundamentally alters molecular conformation, hydrogen-bonding capacity, and target binding geometry [1]. Positional isomerism in biphenyl derivatives governs the spatial orientation of the pharmacophore and significantly impacts solid-state stability, solubility, and enzyme inhibitory potency [2]. Specifically, N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide (3-yl attachment) and its 2-yl congener exhibit a 70-fold difference in CD38 inhibitory potency despite identical molecular formula and nearly identical molecular weight, demonstrating that isomer substitution can critically compromise or enhance research outcomes [3].

N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide: Quantified Differentiation Evidence Versus Positional Isomers and Structural Analogs


CD38 Inhibitory Potency: 70-Fold Difference Between 3-Yl and 2-Yl Biphenyl Thiourea Positional Isomers

N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide inhibits recombinant human CD38 extracellular domain with an IC₅₀ of 510 nM when assessed using NAD as substrate following a 30-minute preincubation in Pichia pastoris expression system [1]. In contrast, the 2-yl positional isomer (structurally identical except for thiourea attachment at the biphenyl 2-position) exhibits an IC₅₀ of 7.30 nM against the identical human CD38 target under comparable assay conditions, representing a 70-fold (approximately 1.84 log unit) enhancement in potency [2].

CD38 inhibition NAD+ metabolism positional isomerism thiourea SAR

Species-Dependent CD38 Inhibitory Activity: Mouse Versus Human Enzyme Potency Profile

N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide displays species-dependent CD38 inhibition. Against mouse CD38, the compound exhibits an IC₅₀ of 115 nM [1]. Against human CD38 under comparable assay conditions, the IC₅₀ is 510 nM [2]. This represents a 4.4-fold greater potency for the mouse enzyme relative to the human ortholog.

CD38 species selectivity cross-species pharmacology NADase activity

Biphenyl Attachment Position Determines Conformational Preference and Hydrogen-Bonding Network in Acyl Thioureas

X-ray crystallographic analysis of N-([1,1′-biphenyl]-2-ylcarbamothioyl)benzamide derivatives reveals that the 1-acyl thiourea group adopts a nearly planar conformation stabilized by an intramolecular N–H···O=C hydrogen bond, forming a six-membered pseudo-ring that pre-organizes the pharmacophore for target engagement [1]. The 3-yl substitution pattern present in N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide disrupts this optimal intramolecular hydrogen-bonding geometry, altering the spatial presentation of the thiourea hydrogen-bond donor/acceptor motif to protein targets. This conformational distinction provides a structural rationale for the 70-fold potency difference observed between 2-yl and 3-yl isomers [2].

thiourea conformation intramolecular hydrogen bonding positional isomerism crystal structure

Elastase Inhibitory SAR: Aryl Substituents and Electron-Withdrawing Groups Drive Potency in Biphenyl Thiourea Series

In a systematic SAR study of eight closely related N-([1,1′-biphenyl]-2-ylcarbamothioyl)benzamide derivatives evaluated for elastase inhibition, the most potent compound (3c, bearing a 3-nitrobenzoyl group) exhibited an IC₅₀ of 0.26 ± 0.05 μM and a dissociation constant Ki of 0.84 μM via competitive inhibition mechanism [1]. Key SAR findings: (i) aryl substituents confer consistently higher activity than alkyl chains; (ii) electron-withdrawing groups (nitro in 3b/3c, bromo in 3d) enhance enzyme inhibition; (iii) molecular docking reveals compound 3c displays the highest binding energy (-7.70 kcal/mol) among all analogs tested [1]. The 3-yl isomer (target compound) possesses an unsubstituted benzoyl group, predicting lower elastase inhibitory activity than nitro-substituted 2-yl congeners based on this established SAR framework.

elastase inhibition thiourea SAR electron-withdrawing groups competitive inhibition

N-Acyl Thiourea Functional Group Enables Bidentate Metal Coordination and Catalytic Applications

The N-acyl thiourea moiety present in N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide provides a bidentate O,S-donor coordination site capable of forming stable complexes with transition metals including palladium(II) [1]. Palladium(II) complexes of structurally related N-(dialkyl/phenylcarbamothioyl)benzamide ligands demonstrate IC₅₀ values in the range of 0.30–0.80 μM for antiamoebic activity, representing a 2- to 5-fold improvement over metronidazole (IC₅₀ = 1.40 μM) [1]. This metal-chelating property distinguishes N-acyl thioureas from simple amides or ureas that lack the thiocarbonyl sulfur donor atom, enabling applications in coordination chemistry, catalysis, and metallodrug development that are inaccessible to non-thiourea benzamide derivatives.

acyl thiourea coordination chemistry transition metal complexes homogeneous catalysis organometallic synthesis

N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide: Evidence-Based Research and Procurement Applications


CD38 Probe Compound for Moderate-Potency NAD+ Metabolism Studies

Based on its 510 nM IC₅₀ against human CD38 [1], this compound serves as a suitable moderate-potency probe for investigating CD38-mediated NAD+ hydrolysis without the complete target saturation that sub-10 nM inhibitors (such as the 2-yl isomer) would produce. This potency range is advantageous for dose-response studies where partial inhibition reveals mechanistic nuance and for screening campaigns where strong inhibitors may generate false-positive cytotoxicity readouts. Researchers should note the 4.4-fold species potency differential (mouse IC₅₀ = 115 nM) when designing in vivo murine experiments [1].

Negative Control or Baseline in Elastase Inhibition SAR Campaigns

SAR data from related 2-yl biphenyl thiourea series demonstrate that unsubstituted benzoyl derivatives exhibit lower elastase inhibitory activity than electron-withdrawing group-substituted congeners (e.g., 3-nitro IC₅₀ = 0.26 μM) [2]. N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide, bearing an unsubstituted benzoyl group and 3-yl biphenyl attachment, is ideally suited as a baseline control compound in elastase SAR studies to quantify the activity enhancement contributed by nitro, bromo, or other electron-withdrawing substituents. Its distinct 3-yl attachment also enables assessment of positional isomer effects on elastase binding.

Transition Metal Coordination Scaffold for Catalyst and Metallodrug Development

The O,S-bidentate coordination capacity of the N-acyl thiourea moiety [3] qualifies this compound as a ligand precursor for synthesizing palladium(II), platinum(II), ruthenium, and other transition metal complexes. Compared to simple benzamide ligands that provide only oxygen coordination, the thiocarbonyl sulfur offers enhanced stability constants and distinct electronic properties. Researchers in organometallic chemistry and metallodrug discovery should procure this specific 3-yl isomer to maintain consistency with published coordination chemistry literature and to access the steric and electronic profile characteristic of meta-biphenyl substitution.

Positional Isomer Reference Standard for Analytical Method Development

Given the 70-fold potency difference between the 3-yl (510 nM) and 2-yl (7.30 nM) biphenyl thiourea isomers against human CD38 [1], analytical separation and identification of these positional isomers is critical for quality control in chemical procurement and biological assay validation. N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide (CAS 76838-57-8) serves as an authenticated reference standard for developing HPLC, UPLC-MS, or NMR methods capable of resolving 2-yl, 3-yl, and 4-yl biphenyl thiourea isomers—an essential step for confirming compound identity before committing resources to biological testing.

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